1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene
Description
1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzene core with three distinct functional groups:
- (4-Methoxyphenyl)methoxy at position 3, contributing steric bulk and electron-donating effects via the methoxy group.
- Trifluoromethyl (CF₃) at position 5, a strong electron-withdrawing group influencing electronic distribution and reactivity.
This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly in synthesizing complex molecules where regioselectivity and electronic modulation are critical.
Properties
IUPAC Name |
1-bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3O2/c1-20-13-4-2-10(3-5-13)9-21-14-7-11(15(17,18)19)6-12(16)8-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHFEEWHKSYTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Material Science
a. Synthesis of Functional Materials
The compound serves as an important synthetic intermediate for creating functional materials, particularly in the field of organic electronics and photonics. Its unique electronic properties due to the trifluoromethyl group allow for the development of materials with tailored electronic characteristics suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the electronic properties through substitution patterns makes it a valuable building block in material science .
b. Polymer Chemistry
In polymer chemistry, 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene can be utilized to synthesize polymers with specific thermal and mechanical properties. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .
Table 1: Summary of Research Applications
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene depends on its specific application. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Positional Isomers of Bromo-Methoxybenzenes
- 3-Bromoanisole (1-bromo-3-methoxybenzene) and 4-Bromoanisole (1-bromo-4-methoxybenzene) () are simpler analogs lacking the CF₃ and benzyloxy groups. These compounds exhibit lower molecular weights (e.g., 3-Bromoanisole: C₇H₇BrO, MW = 187.04 g/mol) and reduced steric hindrance compared to the target compound.
- 1-Bromo-2-[methoxy(phenyl)methyl]benzene () shares the benzyloxy substituent but lacks the CF₃ group. This structural difference alters electronic properties, as the CF₃ group in the target compound enhances electrophilic deactivation at position 5 .
Trifluoromethyl-Substituted Analogs
- 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene () replaces the benzyloxy group with a bromomethyl substituent. The bromomethyl group increases electrophilicity at position 3, enabling nucleophilic substitution or elimination reactions, unlike the target compound’s ether-linked substituent .
- 5-Bromo-1,2,3-trifluorobenzene () features multiple fluorine atoms instead of CF₃.
Physicochemical Properties
Key Observations:
Bromine as a Cross-Coupling Site
The bromine atom in the target compound enables Pd-catalyzed cross-coupling reactions, similar to 1-bromo-3-(trifluoromethyl)benzene (), which undergoes Suzuki couplings with boronic acids to form biaryl structures. The presence of CF₃ and benzyloxy groups may moderate reactivity by sterically shielding the bromine or electronically deactivating the ring .
Ether and CF₃ Stability
The (4-methoxyphenyl)methoxy group is less prone to hydrolysis compared to ester or amide functionalities (e.g., ’s benzamide derivatives), enhancing stability under basic conditions. The CF₃ group’s resistance to metabolic degradation () suggests utility in drug design, contrasting with labile substituents like nitro groups () .
Biological Activity
1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene, a compound with significant structural complexity, has garnered attention in recent years for its potential biological activities. Its unique molecular configuration suggests various pharmacological properties, making it a candidate for further investigation in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12BrF3O2, with a molecular weight of approximately 341.14 g/mol. The presence of bromine and trifluoromethyl groups contributes to its lipophilicity and potential biological interactions.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrF3O2 |
| Molecular Weight | 341.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells .
Case Study: Apoptosis Induction
In an experimental setup involving tumor-bearing mice, the compound was shown to suppress tumor growth effectively. Flow cytometry analysis revealed that the compound accelerated apoptosis in a dose-dependent manner, highlighting its therapeutic potential in oncology .
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing promising results. For example, derivatives with bulky hydrophobic groups have demonstrated significant antibacterial activity against strains like Escherichia coli and Bacillus subtilis.
Cytoprotective Effects
Research has also explored the cytoprotective capabilities of related compounds. These compounds have been shown to protect cells from oxidative stress and apoptosis induced by various stimuli, which could be beneficial in treating neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases.
- Antimicrobial Action : The presence of halogen atoms (bromine and fluorine) may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
- Cytoprotective Mechanisms : By modulating oxidative stress pathways, the compound may help in maintaining cellular integrity under stress conditions.
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
